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Compound of Interest

Compound Name: (Biphenyl-2-yloxy)-acetic acid

Cat. No.: B1346131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric data

for (Biphenyl-2-yloxy)-acetic acid (CAS Number: 5348-75-4). Due to the limited availability of

public experimental spectra for this specific compound, this document presents predicted

Nuclear Magnetic Resonance (NMR) data, expected characteristic Infrared (IR) absorption

frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it

outlines comprehensive, standardized experimental protocols for the acquisition of such data,

intended to guide researchers in their own analytical work.

Core Spectroscopic and Spectrometric Data
The following tables summarize the predicted and expected spectroscopic and spectrometric

data for (Biphenyl-2-yloxy)-acetic acid.

Table 1: Predicted ¹H NMR Data
Predicted for a solution in CDCl₃ at 400 MHz.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.5 - 12.0 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~7.5 - 7.6 Multiplet 2H Aromatic protons

~7.3 - 7.45 Multiplet 5H Aromatic protons

~7.0 - 7.1 Multiplet 2H Aromatic protons

4.68 Singlet 2H
Methylene protons (-

O-CH₂-)

Table 2: Predicted ¹³C NMR Data
Predicted for a solution in CDCl₃ at 100 MHz.

Chemical Shift (ppm) Assignment

~173.0 Carboxylic acid carbon (-COOH)

~155.0 Aromatic carbon (-O-Ar)

~138.0 Aromatic carbon (quaternary)

~132.0 Aromatic carbon (quaternary)

~131.0 Aromatic carbon

~129.5 Aromatic carbon

~128.0 Aromatic carbon

~127.5 Aromatic carbon

~123.0 Aromatic carbon

~115.0 Aromatic carbon

~65.0 Methylene carbon (-O-CH₂-)
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Table 3: Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Intensity

Functional Group
Vibration

3300 - 2500 Strong, Broad
O-H stretch (Carboxylic acid)

[1]

3100 - 3000 Medium C-H stretch (Aromatic)[2]

2960 - 2850 Medium C-H stretch (Aliphatic)

1760 - 1690 Strong
C=O stretch (Carboxylic acid)

[1]

1600 - 1450 Medium to Strong C=C stretch (Aromatic rings)[3]

1320 - 1210 Strong
C-O stretch (Carboxylic acid

and Ether)[1]

1250 - 1000 Strong C-O stretch (Aryl ether)

950 - 910 Medium, Broad O-H bend (Carboxylic acid)[1]

Table 4: Expected Mass Spectrometry Fragmentation
Based on Electron Ionization (EI) Mass Spectrometry.
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m/z Ion Comments

228 [C₁₄H₁₂O₃]⁺• Molecular ion (M⁺•)

183 [C₁₂H₉O]⁺ Loss of -COOH (mass 45)[4][5]

169 [C₁₂H₉O]⁺ Loss of -CH₂COOH (mass 59)

152 [C₁₂H₈]⁺•
Loss of H₂O from the fragment

at m/z 170

115 [C₉H₇]⁺
Further fragmentation of the

biphenyl core

77 [C₆H₅]⁺ Phenyl cation

45 [COOH]⁺ Carboxyl fragment[6]

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility

and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of solid (Biphenyl-2-yloxy)-acetic acid for ¹H NMR and

20-50 mg for ¹³C NMR.[7]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.[7]

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[7]

If required for precise chemical shift referencing, add a small amount of an internal

standard such as tetramethylsilane (TMS).[7]

Instrument Parameters (Example for a 400 MHz Spectrometer):
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¹H NMR:

Observe frequency: 400 MHz

Pulse width: ~10 µs (90° pulse)

Acquisition time: 3-4 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

Temperature: 298 K

¹³C NMR:

Observe frequency: 100 MHz

Pulse width: ~12 µs (90° pulse)

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096 (or more, depending on sample concentration)

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the peaks in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet):

Grind a few milligrams of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.[8]

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.[8]

Instrument Parameters (FTIR):

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent

(e.g., methanol, acetonitrile).[9]

The solution can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography
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(GC-MS) if further separation is required.[10]

Instrument Parameters (Example for ESI-LC-MS):

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode to

deprotonate the carboxylic acid.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50-500

Capillary Voltage: 3-4 kV

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent

system.

Data Analysis:

Identify the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.

Analyze the fragmentation pattern to elucidate the structure.

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric

analyses described.
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Caption: General workflow for the spectroscopic and spectrometric analysis of a solid organic

compound.
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Caption: Simplified expected fragmentation pathway of (Biphenyl-2-yloxy)-acetic acid in EI-

MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1346131?utm_src=pdf-custom-synthesis
https://orgchemboulder.com/Spectroscopy/irtutor/carbacidsir.shtml
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://cbc.arizona.edu/education/mass-spectrometry-tutorial/mass-spectrometry-examples
https://cbc.arizona.edu/education/mass-spectrometry-tutorial/mass-spectrometry-examples
https://m.youtube.com/watch?v=COiQb229fkE
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://en.wikipedia.org/wiki/Infrared_spectroscopy
https://www.mtc-usa.com/kb-article/aa-00673
https://www.organomation.com/mass-spectrometry-sample-preparation-guide
https://www.benchchem.com/product/b1346131#spectroscopic-data-nmr-ir-ms-of-biphenyl-2-yloxy-acetic-acid
https://www.benchchem.com/product/b1346131#spectroscopic-data-nmr-ir-ms-of-biphenyl-2-yloxy-acetic-acid
https://www.benchchem.com/product/b1346131#spectroscopic-data-nmr-ir-ms-of-biphenyl-2-yloxy-acetic-acid
https://www.benchchem.com/product/b1346131#spectroscopic-data-nmr-ir-ms-of-biphenyl-2-yloxy-acetic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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